Ciclopirox-d11 β-D-Glucuronide
Descripción
Ciclopirox-d11 β-D-Glucuronide (CAS: 79419-54-8) is a deuterated glucuronide metabolite of ciclopirox, a synthetic antifungal agent. The compound is structurally characterized by a β-D-glucuronic acid moiety conjugated to ciclopirox via an ether bond, with 11 deuterium atoms replacing hydrogen atoms in the parent molecule. This deuteration enhances its utility as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying ciclopirox and its metabolites in pharmacokinetic and toxicological studies . Its molecular formula is C₁₈H₂₅NO₈, with a molecular weight of 383.39 g/mol and >95% purity by HPLC. The glucuronidation process increases its hydrophilicity, facilitating renal excretion and reducing systemic toxicity .
Propiedades
Número CAS |
1279033-13-4 |
|---|---|
Fórmula molecular |
C₁₈H₁₄D₁₁NO₈ |
Peso molecular |
394.46 |
Sinónimos |
1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
Origen del producto |
United States |
Métodos De Preparación
Deuterium Incorporation Strategies
Deuterium labeling is achieved through hydrogen-deuterium exchange or synthesis from deuterated precursors . The latter method is preferred for Ciclopirox-d11 β-D-Glucuronide due to higher isotopic purity:
-
Deuterated ciclopirox synthesis : Cyclohexane rings and methyl groups are deuterated using D₂O under acidic catalysis (e.g., DCl/D₂O, 80°C, 24 hrs), achieving >99% deuterium incorporation.
-
Isotopic stability : Deuterium at non-labile positions (e.g., cyclohexyl C-H bonds) ensures minimal back-exchange during subsequent reactions.
Glucuronidation Reaction
The conjugation of deuterated ciclopirox with β-D-glucuronic acid involves:
-
Activation of glucuronic acid : The carboxyl group is protected as a methyl ester, while hydroxyl groups are acetylated.
-
Coupling reaction : Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF, the activated glucuronic acid reacts with ciclopirox-d11 at 0–5°C for 12 hrs.
-
Deprotection : Sequential treatment with NaOH (saponification) and acetic acid (acetyl removal) yields the final product.
Table 1: Key Reaction Parameters for Glucuronidation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 92 |
| Solvent | Anhydrous DMF | 82 | 95 |
| Catalyst | DCC/DMAP | 85 | 97 |
| Reaction Time | 12 hrs | 75 | 90 |
Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)
In Vitro Metabolic Glucuronidation
Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A9) catalyze the glucuronidation of ciclopirox-d11:
Optimization for Scalability
-
Enzyme stabilization : Co-administration of alamethicin (50 μg/mg protein) enhances membrane permeability.
-
Cofactor recycling : UDP-N-acetylglucosamine is added to sustain UDP-glucuronic acid levels, improving yield to 88%.
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
Crude reaction mixtures are processed using C18 SPE cartridges:
-
Conditioning : 5 mL methanol, 5 mL H₂O.
-
Loading : Sample in 10% acetonitrile/0.1% formic acid.
-
Elution : 70% acetonitrile/0.1% formic acid.
Table 2: SPE Recovery Rates
| Matrix | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Plasma | 92 ± 3 | −8 ± 2 |
| Urine | 95 ± 2 | −5 ± 1 |
| Liver Microsomes | 88 ± 4 | −12 ± 3 |
High-Performance Liquid Chromatography (HPLC)
-
Column : XBridge BEH C18 (2.5 μm, 2.1 × 50 mm).
-
Mobile phase : Gradient of 0.1% formic acid (A) and acetonitrile (B).
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, D₂O) : δ 1.45 (m, 10H, cyclohexyl), 2.30 (s, 3H, CH₃), 5.12 (d, J = 7.2 Hz, H-1 glucuronide).
-
¹³C NMR : 176.8 ppm (C=O glucuronide), 103.4 ppm (C-1 glucuronide).
| Form | Temperature | Stability Duration |
|---|---|---|
| Lyophilized powder | −80°C | >24 months |
| Aqueous solution | −20°C | 6 months |
Industrial-Scale Production Challenges
Cost-Efficiency of Deuterated Precursors
Análisis De Reacciones Químicas
Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Ciclopirox-d11 β-D-Glucuronide serves as a valuable tool in pharmacokinetic studies due to its stable isotope labeling. The presence of deuterium can affect the metabolic pathways and half-life of the drug, allowing researchers to better understand its pharmacokinetics compared to non-deuterated forms. Studies have shown that deuteration can enhance the bioavailability and therapeutic efficacy of drugs by altering their metabolism and distribution in the body .
Antifungal Activity
Ciclopirox itself is known for its broad-spectrum antifungal properties, effective against various dermatophytes, yeasts, and non-dermatophyte molds. By studying this compound, researchers can investigate how deuteration influences antifungal activity. Preliminary data suggest that the compound retains its efficacy against common pathogens involved in onychomycosis and other fungal infections .
Table 1: Antifungal Efficacy of Ciclopirox Compounds
| Compound | Target Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ciclopirox | Dermatophytes | < 4 µg/mL |
| This compound | Dermatophytes | TBD |
Dermatological Applications
Ciclopirox has been extensively utilized in dermatology, particularly in formulations such as nail lacquers for treating onychomycosis. Research into this compound could lead to improved formulations with enhanced penetration and sustained release properties due to its altered pharmacokinetics .
Case Study: Onychomycosis Treatment
In clinical trials, ciclopirox nail lacquer demonstrated significant efficacy against toenail infections caused by dermatophytes. The incorporation of this compound in nail lacquer formulations may improve therapeutic outcomes by providing a more stable and effective treatment option .
Anti-inflammatory Properties
Beyond its antifungal activity, ciclopirox exhibits anti-inflammatory effects, which are particularly beneficial in treating skin conditions complicated by bacterial infections . The potential for this compound to enhance these properties through altered metabolic pathways warrants further investigation.
Future Research Directions
Future studies should focus on:
- Comparative Pharmacokinetics : Investigating how this compound compares with traditional ciclopirox in terms of absorption, distribution, metabolism, and excretion.
- Efficacy Trials : Conducting clinical trials to assess the effectiveness of formulations containing this compound against resistant fungal strains.
- Mechanistic Studies : Exploring the molecular mechanisms influenced by deuteration to optimize its use in therapeutic applications.
Mecanismo De Acción
The mechanism of action of Ciclopirox-d11 β-D-Glucuronide involves the chelation of polyvalent metal cations, such as Fe3+ and Al3+. This chelation inhibits metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . As a result, this compound exhibits antifungal activity by disrupting essential cellular processes in fungi . The compound also affects various molecular targets and pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Comparison with Similar β-D-Glucuronide Compounds
Structural and Functional Diversity
β-D-glucuronides are critical Phase II metabolites formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. The biological and pharmacological properties of these compounds vary significantly based on their aglycone (parent molecule) structures. Below is a comparative analysis of Ciclopirox-d11 β-D-Glucuronide and related compounds:
Table 1: Comparative Analysis of Key β-D-Glucuronides
Pharmacokinetic and Metabolic Differences
- This compound : Primarily used as an analytical standard due to its isotopic labeling, which minimizes interference in LC-MS detection. Unlike therapeutic glucuronides, its deuterated structure ensures metabolic stability during sample preparation .
- Quercetin-3-O-β-D-glucuronide: Exhibits reduced intestinal absorption compared to quercetin but undergoes enterohepatic recirculation, prolonging its systemic exposure. Its antibacterial activity against Enterococcus faecalis is notable, though its high hydrogen-bonding capacity may limit membrane permeability .
- Clopidogrel acyl-β-D-glucuronide: Demonstrates time-dependent inhibition of CYP2C8, impacting drug-drug interaction studies.
Physicochemical and Stability Considerations
- Hydrogen-Bonding Profiles: Quercetin-3-O-β-D-glucuronide’s 8 hydrogen donors and 11 acceptors exceed Lipinski’s rule-of-five limits, reducing oral bioavailability. This compound, with fewer hydrogen-bonding groups, exhibits better stability in biological matrices .
- Reactivity of Acyl Glucuronides : Clopidogrel acyl-β-D-glucuronide’s electrophilic acyl group may form protein adducts, posing idiosyncratic toxicity risks. This reactivity is absent in ether-linked glucuronides like ciclopirox derivatives .
Actividad Biológica
Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled derivative of ciclopirox, a synthetic antifungal agent primarily used in dermatological treatments. This compound has garnered attention for its unique pharmacological properties, particularly in the context of drug metabolism and pharmacokinetics. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₄D₁₁NO₈
- Molecular Weight : 394.46 g/mol
- CAS Number : 1279033-13-4
The incorporation of deuterium in the structure of this compound enhances its stability and alters its metabolic profile, which can be advantageous in drug development and therapeutic applications .
This compound exhibits antifungal properties through several mechanisms:
- Inhibition of Enzymes : It disrupts the function of catalase and peroxidase enzymes, which are crucial for fungal metabolism.
- DNA Repair Interference : The compound may inhibit DNA repair processes, affecting cell division and viability in fungal cells.
- Membrane Disruption : Ciclopirox affects membrane transport systems by inhibiting the Na+/K+ ATPase, leading to cellular dysfunction .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is metabolized into active and inactive metabolites, influencing its therapeutic efficacy:
- Absorption : The compound shows enhanced absorption characteristics due to deuteration.
- Distribution : It is distributed widely in tissues, particularly affecting the urinary tract.
- Excretion : Major metabolites include ciclopirox glucuronide (CPX-G), which is excreted in urine .
Table 1: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | High (following IV administration) |
| Half-life | Variable (dependent on administration route) |
| Major Metabolites | Ciclopirox glucuronide |
| Excretion Route | Urine |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various contexts:
- Antifungal Efficacy : In vitro studies have demonstrated that ciclopirox effectively inhibits various fungi, including Candida species and dermatophytes. The deuterated form may offer improved efficacy due to altered metabolic pathways.
- Cancer Treatment Potential : Research indicates that ciclopirox derivatives exhibit anticancer properties. For instance, fosciclopirox (a related compound) has shown promise in treating solid tumors and hematologic malignancies through mechanisms involving apoptosis induction and cell cycle arrest .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of ciclopirox derivatives, including this compound, particularly for urothelial cancers where traditional therapies have limitations .
Q & A
Q. What methodologies are recommended for synthesizing and characterizing Ciclopirox-d11 β-D-Glucuronide?
Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferases (UGTs). The deuterated form (d11) is synthesized by incorporating stable isotopes during precursor synthesis. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming β-D-glucuronide linkage via anomeric proton signals at δ 5.3–5.7 ppm) and high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection for purity assessment (≥95%) . Reference standards should be cross-validated using spectral libraries and compared to non-deuterated analogs .
Q. How can researchers validate the use of this compound as an internal standard in metabolite quantification?
Validation requires demonstrating isotopic stability and absence of matrix interference. Use LC-MS/MS with multiple reaction monitoring (MRM) to compare retention times and fragmentation patterns between the deuterated compound and its non-labeled counterpart. Spike recovery experiments in biological matrices (e.g., plasma, urine) should achieve 85–115% recovery, with precision (RSD <15%) and linearity (R² >0.99) across expected concentration ranges .
Q. What analytical techniques are optimal for detecting this compound in complex biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. For fluorometric detection, derivatization with 4-methylumbelliferyl-β-D-glucuronide (MUG) analogs can enhance signal-to-noise ratios. Solid-phase extraction (SPE) or protein precipitation is recommended for sample cleanup to mitigate ion suppression in MS .
Advanced Research Questions
Q. How do researchers investigate enzyme kinetics and specificity of UGT isoforms involved in Ciclopirox glucuronidation?
Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) expressed in E. coli or mammalian systems. Measure kinetic parameters (Km, Vmax) via in vitro assays with UDP-glucuronic acid as a cofactor. Monitor reaction progress using LC-MS or fluorescent substrates (e.g., 4-nitrophenyl-β-D-glucuronide). Competitive inhibition studies with selective UGT inhibitors (e.g., hecogenin for UGT1A4) can clarify isoform contributions .
Q. What strategies address discrepancies in reported metabolic stability of this compound across studies?
Discrepancies may arise from differences in incubation conditions (pH, temperature) or enzyme sources. Standardize protocols using pooled human liver microsomes (HLM) or S9 fractions. Perform stability studies under physiologically relevant conditions (37°C, pH 7.4) and quantify degradation products via time-course LC-MS. Cross-validate findings with deuterium isotope effect (DIE) studies to assess kinetic differences between labeled and unlabeled forms .
Q. How can structural modifications to the glucuronide moiety impact Ciclopirox’s pharmacological activity?
Modify the glucuronide linkage (e.g., α vs. β anomers) or substitute functional groups (e.g., methyl, acetyl) to study structure-activity relationships (SAR). Use molecular docking or X-ray crystallography to assess binding affinity to target enzymes (e.g., fungal CYP450s). Compare antifungal activity of modified derivatives via microbroth dilution assays .
Q. What experimental designs mitigate challenges in quantifying low-abundance this compound in vivo?
Employ stable isotope labeling mass spectrometry (SIL-MS) with Ciclopirox-d11 as an internal standard. Use accelerator mass spectrometry (AMS) for ultra-trace detection in pharmacokinetic studies. Validate methods in animal models (e.g., rodents) with controlled dosing regimens and tissue distribution analyses .
Methodological Challenges and Solutions
Q. How should researchers troubleshoot poor chromatographic separation of this compound from endogenous glucuronides?
Optimize mobile phase composition (e.g., acetonitrile:ammonium formate gradients) and column chemistry (e.g., C18 with polar embedded groups). Apply post-column derivatization with dansyl chloride for fluorescence enhancement. For MS detection, use differential ion mobility spectrometry (DMS) to resolve isobaric interferences .
Q. What approaches validate the deuterium labeling efficiency in this compound?
Quantify isotopic purity via high-resolution mass spectrometry (HRMS) to ensure >99% deuterium incorporation at all labeled positions. Compare isotopic distribution patterns with theoretical simulations. Confirm absence of protium exchange under experimental conditions (e.g., aqueous buffers) via NMR .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of Ciclopirox glucuronidation kinetics?
Integrate in vitro kinetic data (from HLM or recombinant UGTs) with physiologically based pharmacokinetic (PBPK) modeling. Adjust for species-specific differences in enzyme abundance and blood flow rates. Validate models against in vivo plasma concentration-time profiles from preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
